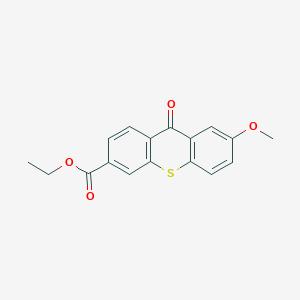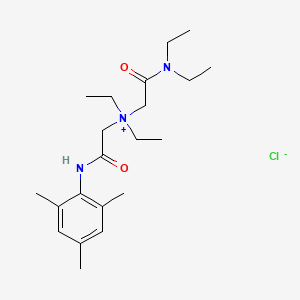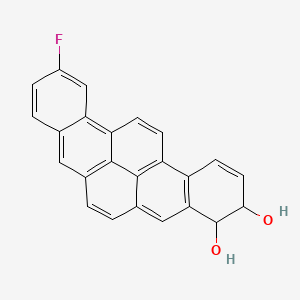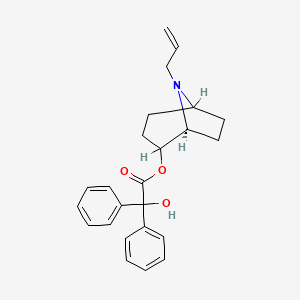
8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an allyl group, a nortropane skeleton, and a diphenylglycolate moiety, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a nortropane derivative with an allyl halide under basic conditions. This is followed by the esterification of the resulting intermediate with diphenylglycolic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反应分析
Types of Reactions
8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles like thiols or amines replace the allyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, dichloromethane, water.
Reduction: LiAlH4, hydrogen gas, palladium catalyst, ethanol.
Substitution: Thiols, amines, organic solvents like acetonitrile or dimethylformamide (DMF).
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Thiol or amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate can be compared with other similar compounds to highlight its uniqueness:
8-Allyl-2-phenyl-8H-1,3a,8-triaza-cyclopenta [a]indene: Similar in having an allyl group but differs in the core structure and functional groups.
8-Allyl-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide: Shares the allyl group but has a different chromene-based structure.
8-Allyl-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide: Contains an allyl group and a chromene core but differs in the presence of a sulfamoyl group.
属性
CAS 编号 |
74080-87-8 |
|---|---|
分子式 |
C24H27NO3 |
分子量 |
377.5 g/mol |
IUPAC 名称 |
[(1S)-8-prop-2-enyl-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H27NO3/c1-2-17-25-20-13-15-21(25)22(16-14-20)28-23(26)24(27,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20-22,27H,1,13-17H2/t20?,21-,22?/m0/s1 |
InChI 键 |
BPLDNTOIQDAYHZ-ORFBVSJDSA-N |
手性 SMILES |
C=CCN1[C@H]2CCC1CCC2OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
规范 SMILES |
C=CCN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


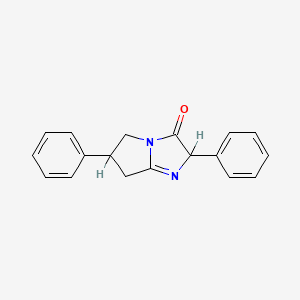

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)

![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
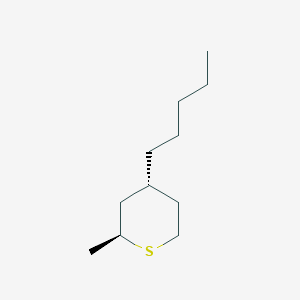

![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)

